4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole
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Overview
Description
4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a nitro group, and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common route includes the nitration of a suitable precursor, followed by bromination and subsequent cyclization to form the pyrazole ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination. The final cyclization step may require the use of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl group on the benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2), N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of 4-amino-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.
Reduction: Formation of 4-bromo-1-(4-methylbenzyl)-3-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methylbenzene: A simpler aromatic compound with a bromine and methyl group.
4-bromo-1-methyl-1H-imidazole: A heterocyclic compound with a bromine and methyl group on an imidazole ring.
4-bromo-1-(4-methylphenyl)-1H-pyrazole: A similar pyrazole compound with a different substitution pattern.
Uniqueness
4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a nitro group and a bromine atom allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-1-[(4-methylphenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-2-4-9(5-3-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJBURYMXIUCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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